A Technical Guide to 2-Pyridin-2-yl-quinoline-4-carboxylic Acid: Properties, Synthesis, and Applications
A Technical Guide to 2-Pyridin-2-yl-quinoline-4-carboxylic Acid: Properties, Synthesis, and Applications
Executive Summary: This document provides an in-depth technical overview of 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmaceutical research. Its unique structure, combining both pyridine and quinoline moieties, makes it a versatile building block and a highly effective chelating agent.[1] This guide details its core chemical and physical properties, established synthetic routes with a focus on the Pfitzinger reaction, spectroscopic signature, and key applications, particularly in the formation of functional metal complexes. The content is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this compound.
Core Physicochemical Properties
2-Pyridin-2-yl-quinoline-4-carboxylic acid (CAS No. 57882-27-6) is a stable, solid organic compound.[2] Its rigid, planar structure and the presence of nitrogen atoms and a carboxylic acid group dictate its chemical behavior, particularly its solubility and coordination capabilities. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 57882-27-6 | [2][3] |
| Molecular Formula | C₁₅H₁₀N₂O₂ | [2][4] |
| Molecular Weight | 250.25 g/mol | [3][5] |
| Appearance | Solid (form may vary) | N/A |
| Monoisotopic Mass | 250.07423 Da | [4] |
| Predicted XlogP | 2.3 | [4] |
| Purity | ≥97% (typical commercial) | [2] |
| Storage Temp. | Room Temperature | [6] |
Note: Some properties like melting point and solubility in specific solvents are not consistently reported across public databases and should be determined empirically for specific lots.
Synthesis and Mechanism
The most established and versatile method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction .[7][8] This reaction provides a direct route to the quinoline core by condensing an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[9]
Pfitzinger Synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid
For the target compound, the Pfitzinger reaction involves the condensation of isatin with 2-acetylpyridine .[3]
Caption: Experimental workflow for the Pfitzinger synthesis.
Detailed Synthetic Protocol
Causality: The following protocol is a representative procedure adapted from generalized Pfitzinger reaction conditions.[9] The use of a strong base like potassium hydroxide is critical for the initial, rate-determining step: the hydrolytic ring-opening of the isatin amide bond.[7][9]
-
Preparation of Base Solution : In a round-bottom flask suitable for reflux, prepare a 33% (w/v) solution of potassium hydroxide by dissolving it in 95% ethanol. Expertise & Experience: The exothermic dissolution requires careful handling and cooling if necessary. Ethanol is a common protic solvent for this reaction.[7]
-
Isatin Ring Opening : To the stirred KOH solution, add one molar equivalent of isatin. The solution's color typically changes as the isatin ring opens to form the potassium salt of 2-aminophenylglyoxylic acid. Continue stirring at room temperature for approximately 30-45 minutes to ensure complete conversion.[9]
-
Condensation : Add a stoichiometric equivalent of 2-acetylpyridine to the reaction mixture dropwise. This initiates the condensation between the aniline derivative and the ketone.
-
Cyclization and Dehydration : Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for 12-13 hours. Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.[9]
-
Work-up and Isolation : After cooling the reaction mixture to room temperature, dilute it with water and filter to remove any insoluble impurities. Carefully acidify the filtrate with an acid (e.g., HCl or acetic acid) to a pH of ~5. The desired product, 2-Pyridin-2-yl-quinoline-4-carboxylic acid, will precipitate out of the solution.
-
Purification : Collect the solid product by filtration, wash it thoroughly with water to remove residual salts, and dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF if required.
Reaction Mechanism
The mechanism proceeds in distinct stages, beginning with the formation of a keto-acid intermediate from isatin. This intermediate then reacts with 2-acetylpyridine to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes intramolecular cyclization followed by dehydration to yield the aromatic quinoline ring system.[7]
Caption: Simplified mechanism of the Pfitzinger reaction.[7]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. The key identifying features in NMR, IR, and Mass Spectrometry are outlined below.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons of the quinoline and pyridine rings would appear in the downfield region (typically δ 7.5-9.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (>13 ppm), though its observation can depend on the solvent (e.g., DMSO-d₆).[10][11] |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, expected to appear significantly downfield (>165 ppm).[10] |
| FT-IR | Characteristic vibrational bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C=C/C=N stretching vibrations from the aromatic rings (~1400-1600 cm⁻¹).[10][12] |
| Mass Spec (EI) | The molecular ion peak (M⁺) should be prominent, reflecting the stability of the aromatic system. Common fragmentation pathways for quinoline-4-carboxylic acids involve the loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[13] |
Reactivity and Core Applications
The true utility of 2-Pyridin-2-yl-quinoline-4-carboxylic acid lies in its dual functionality: the carboxylic acid group allows for derivatization (e.g., ester or amide formation), while the two nitrogen atoms act as a powerful bidentate chelating ligand for a wide range of metal ions.[14]
Coordination Chemistry and Ligand Properties
The nitrogen atoms of the pyridine and quinoline rings are positioned to form a stable six-membered chelate ring upon coordination with a metal center. This preorganized conformation makes it an excellent ligand for creating structurally defined metal-organic complexes.[14][15]
Caption: Bidentate chelation of a metal ion (M).
This chelating ability has been exploited to synthesize complexes with various metals, including manganese (Mn), cobalt (Co), cadmium (Cd), and silver (Ag).[12][15] The resulting complexes often exhibit unique properties not present in the free ligand, such as:
-
Luminescence : The ligand can act as an "antenna," absorbing energy and transferring it to a coordinated metal ion (especially lanthanides), which then emits light at a characteristic wavelength.[16][17] This property is valuable for developing fluorescent probes and materials for lighting applications.[12][15]
-
Biological Activity : Metal complexes of quinoline derivatives have demonstrated a range of biological activities, including antibacterial and antitumor properties.[12][15] The complexation can enhance the therapeutic potential of the organic scaffold.
-
Structural Diversity : Depending on the metal ion and reaction conditions, these complexes can self-assemble into higher-order structures, such as 1D chains or 3D supramolecular networks, driven by coordination bonds and hydrogen bonding.[12][15]
Pharmaceutical and Materials Science Applications
Beyond coordination chemistry, the core structure is a valuable scaffold in medicinal chemistry and materials science.[1][18]
-
Pharmaceutical Development : Quinoline-4-carboxylic acids are recognized pharmacophores.[19] This compound serves as a key intermediate for synthesizing more complex molecules with potential therapeutic benefits in areas like cancer and infectious diseases.[1][18]
-
Advanced Materials : The compound's thermal stability and ability to form derivatives make it a candidate for incorporation into polymers or coatings to enhance their performance.[1][18] Its fluorescent properties are also useful in the development of imaging agents and chemical sensors.[1]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available from all suppliers, related quinoline carboxylic acids are classified with potential hazards.[20][21]
-
General Hazards : May be harmful if swallowed, inhaled, or in contact with skin. Can cause skin and serious eye irritation.[20]
-
Handling Recommendations : Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Disclaimer : This information is for guidance only. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.[21] This product is typically intended for research use only.[2]
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